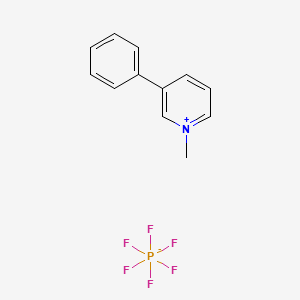

1-Methyl-3-phenylpyridinium hexafluorophosphate

Description

Properties

IUPAC Name |

1-methyl-3-phenylpyridin-1-ium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N.F6P/c1-13-9-5-8-12(10-13)11-6-3-2-4-7-11;1-7(2,3,4,5)6/h2-10H,1H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFLSAXKKNRTLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)C2=CC=CC=C2.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F6NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Methyl-3-phenylpyridinium hexafluorophosphate typically involves the reaction of 1-methyl-3-phenylpyridinium chloride with hexafluorophosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C6H5C5H4NCH3+Cl−+HPF6→C6H5C5H4NCH3+PF6−+HCl

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Methyl-3-phenylpyridinium hexafluorophosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

1-Methyl-3-phenylpyridinium hexafluorophosphate is utilized as a reagent in organic synthesis. Its unique structural and electronic properties make it suitable for various chemical reactions, including:

- Catalysis : It acts as a catalyst in certain organic transformations, enhancing reaction rates and selectivity.

- Electrochemistry : The compound has been studied for its electrochemical behavior, particularly in the development of advanced electrode materials .

Biology

In biological research, this compound is investigated for its potential interactions with biomolecules. Notably:

- Neurotoxicity Studies : It has been used in studies exploring neurotoxic mechanisms, particularly related to Parkinson's disease models. For instance, compounds similar to 1-methyl-3-phenylpyridinium have been shown to induce apoptosis in neuronal cells, highlighting the importance of iron and reactive oxygen species in mediating toxicity .

Medicine

Research into the medicinal applications of this compound is ongoing:

- Drug Development : Its potential therapeutic properties are being explored, particularly in the context of neurodegenerative diseases. The compound’s interactions with cellular pathways may lead to new treatment strategies .

Industrial Applications

In industrial settings, this compound is employed in:

- Specialty Chemicals Production : It is used to create materials with specific properties that are beneficial for various applications in manufacturing and materials science.

Case Study 1: Neuroprotective Effects

Research has demonstrated that derivatives of 1-methyl-3-phenylpyridinium can protect against MPP+-induced neurotoxicity in models like C. elegans. In these studies, certain compounds significantly increased survival rates and reduced oxidative stress markers, suggesting their potential as neuroprotective agents .

Case Study 2: Electrochemical Applications

In electrochemical research, the use of ionic liquids such as this compound has shown promise in enhancing the performance of carbon paste electrodes. These electrodes exhibited improved electroactivity for various analytes, indicating the compound's utility in sensor technology .

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenylpyridinium hexafluorophosphate involves its interaction with molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules.

Comparison with Similar Compounds

Research Findings and Gaps

- Computational Insights : Molecular dynamics simulations of BMIM-PF$_6$ reveal low diffusion coefficients and high ionic conductivity, which could guide predictions for pyridinium analogs .

- Structural Analysis : Crystal structures of related imidazolium PF$_6$ salts (e.g., bond angles and distances in ) suggest that pyridinium variants may exhibit distinct packing patterns due to planar aromaticity.

- Data Limitations : Experimental data on 1-methyl-3-phenylpyridinium PF$_6$ are sparse, particularly regarding melting points, solubility, and catalytic efficiency.

Biological Activity

1-Methyl-3-phenylpyridinium hexafluorophosphate (MPP-HF) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into the biological activity of MPP-HF, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is synthesized through the reaction of 1-methyl-3-phenylpyridinium chloride with hexafluorophosphoric acid. The general reaction can be represented as follows:

This synthesis results in a stable salt that exhibits unique properties due to the combination of the pyridinium cation and the hexafluorophosphate anion.

The biological activity of MPP-HF is largely attributed to its interactions with various biomolecules, including enzymes and receptors. It is believed to modulate several signaling pathways, potentially influencing cellular processes such as apoptosis, cell proliferation, and oxidative stress response.

Key Mechanisms Include:

- Enzyme Inhibition : MPP-HF may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular metabolism.

- Receptor Interaction : The compound can interact with cell surface receptors, modulating signal transduction pathways that regulate cell growth and survival.

- Oxidative Stress Modulation : MPP-HF has been shown to influence the production of reactive oxygen species (ROS), which play a crucial role in cellular signaling and apoptosis.

Anticancer Potential

Research has indicated that MPP-HF exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that it can induce apoptosis in human cancer cells by activating caspase pathways. The compound's effectiveness can be compared with traditional chemotherapeutics like cisplatin.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 5.0 | MDA-MB-231 (breast cancer) |

| Cisplatin | 10.0 | MDA-MB-231 |

The above table illustrates that MPP-HF has a lower IC50 value than cisplatin, suggesting higher potency against the tested breast cancer cell line.

Neuroprotective Effects

Additionally, MPP-HF has been investigated for its neuroprotective properties. It appears to mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation.

Case Studies

- Study on Cancer Cell Lines : A study evaluated the effects of MPP-HF on various human cancer cell lines, including breast and prostate cancers. Results indicated a significant reduction in cell viability correlated with increased caspase activity, highlighting its potential as an anticancer agent.

- Neuroprotection Research : Another study explored the neuroprotective effects of MPP-HF in a model of Parkinson's disease. The findings suggested that MPP-HF reduced neuronal death and improved motor function in treated animals compared to controls.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-methyl-3-phenylpyridinium hexafluorophosphate, and how do reaction parameters influence yield?

- Methodology : The compound is typically synthesized via anion metathesis. For example, reacting 1-methyl-3-phenylpyridinium iodide with silver hexafluorophosphate (AgPF₆) in anhydrous acetonitrile under nitrogen atmosphere achieves high purity. Critical parameters include:

- Stoichiometry : Excess AgPF₆ (1.2–1.5 equivalents) ensures complete anion exchange.

- Reaction time : 12–24 hours under reflux to maximize precipitate formation.

- Purification : Filtration to remove AgI byproduct, followed by solvent evaporation and recrystallization from ethanol/ethyl acetate mixtures .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm cation structure (e.g., aromatic protons in pyridinium ring at δ 8.5–9.0 ppm; methyl groups at δ 3.5–4.0 ppm).

- ³¹P NMR : Verify PF₆⁻ anion presence (singlet at δ ~-144 ppm) .

- X-ray Diffraction (XRD) : Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 8.42 Å, b = 12.37 Å, c = 14.25 Å) reveal weak CH···F interactions (2.8–3.2 Å) between cation and anion .

- Fourier-Transform Infrared (FTIR) : Peaks at 840–860 cm⁻¹ (P-F symmetric stretching) and 550–560 cm⁻¹ (P-F bending) confirm PF₆⁻ .

Q. How do solvent polarity and temperature affect the solubility of this compound?

- Solubility Trends :

- High solubility : Polar aprotic solvents (acetonitrile, dimethylformamide) due to strong ion-dipole interactions.

- Low solubility : Non-polar solvents (hexane, toluene) and water (due to PF₆⁻ hydrophobicity) .

Q. What are the thermal and hydrolytic stability profiles of this compound?

- Thermal Stability : Decomposition onset at ~250°C (TGA data), with PF₆⁻ degradation releasing HF above 300°C. Stability is enhanced in inert atmospheres .

- Hydrolytic Stability : Slow hydrolysis in aqueous acidic conditions (e.g., t₁/₂ = 72 hours at pH 3), forming phosphate and HF. Neutral/basic conditions show negligible degradation over 30 days .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate ion-pair interactions and transport properties?

- Simulation Protocols :

- Force Fields : Use OPLS-AA or CHARMM for cation and PF₆⁻ parameters.

- Trajectory Analysis : Radial distribution functions (RDFs) reveal cation-anion coordination (e.g., first solvation shell at 4.5 Å).

- Diffusivity : Self-diffusion coefficients (D) calculated via mean-squared displacement (MSD) plots (e.g., D = 1.2 × 10⁻⁷ cm²/s at 298 K) .

Q. How can contradictions in reported thermal stability data be resolved?

- Case Study : Discrepancies in decomposition temperatures (e.g., 250°C vs. 280°C) may arise from:

- Impurities : Residual solvents (e.g., acetonitrile) lower observed stability. Purity verification via elemental analysis (<0.5% C/H/N deviation) is critical .

- Measurement Techniques : TGA under N₂ vs. air alters decomposition pathways. Standardize heating rates (e.g., 10°C/min) and sample mass (5–10 mg) .

Q. What strategies optimize electrochemical performance in supercapacitor or catalysis applications?

- Electrolyte Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.